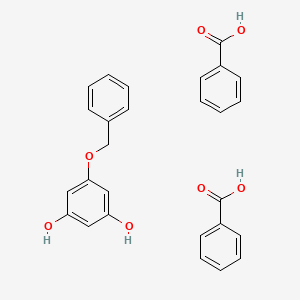
Benzoic acid--5-(benzyloxy)benzene-1,3-diol (2/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid–5-(benzyloxy)benzene-1,3-diol (2/1) is a complex organic compound that combines the properties of benzoic acid and benzyloxybenzene
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid–5-(benzyloxy)benzene-1,3-diol typically involves the reaction of benzoic acid with 5-(benzyloxy)benzene-1,3-diol. The process may include steps such as esterification, reduction, and purification to achieve the desired compound. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of catalysts like cobalt or manganese naphthenates can enhance the reaction efficiency. The process may also include steps like crystallization and filtration to obtain a pure product .
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid–5-(benzyloxy)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into different oxidation states, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the benzylic and aromatic positions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Cobalt or manganese naphthenates for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoquinones, while reduction can produce various alcohols and hydrocarbons .
Applications De Recherche Scientifique
Benzoic acid–5-(benzyloxy)benzene-1,3-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzoic acid–5-(benzyloxy)benzene-1,3-diol involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes or interact with cellular receptors to exert its biological effects. The exact mechanism can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
5-(Benzyloxy)benzene-1,3-diol: A compound with potential antioxidant and anti-inflammatory activities.
Uniqueness
Benzoic acid–5-(benzyloxy)benzene-1,3-diol is unique due to its combined properties of benzoic acid and benzyloxybenzene, making it a versatile compound with diverse applications. Its unique structure allows it to participate in various chemical reactions and exhibit distinct biological activities .
Propriétés
Numéro CAS |
189247-14-1 |
|---|---|
Formule moléculaire |
C27H24O7 |
Poids moléculaire |
460.5 g/mol |
Nom IUPAC |
benzoic acid;5-phenylmethoxybenzene-1,3-diol |
InChI |
InChI=1S/C13H12O3.2C7H6O2/c14-11-6-12(15)8-13(7-11)16-9-10-4-2-1-3-5-10;2*8-7(9)6-4-2-1-3-5-6/h1-8,14-15H,9H2;2*1-5H,(H,8,9) |
Clé InChI |
RRIHHDQLMIFGAD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)O)O.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



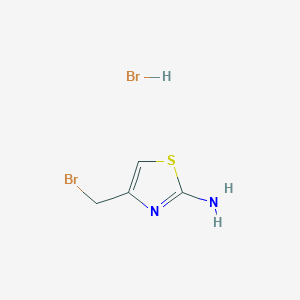
![1-Propanone, 1-[1,4,5,6-tetrahydro-4-methyl-1-(2-pyridinyl)pyrazinyl]-](/img/structure/B12578042.png)
![3-{3-Bromo-4-[(propan-2-yl)oxy]phenyl}propan-1-ol](/img/structure/B12578060.png)
![3-[(2-Bromothiophen-3-yl)sulfanyl]propanenitrile](/img/structure/B12578063.png)
![4-{2-[(2-{[(Furan-2-yl)methyl]amino}ethyl)amino]ethyl}phenol](/img/structure/B12578068.png)
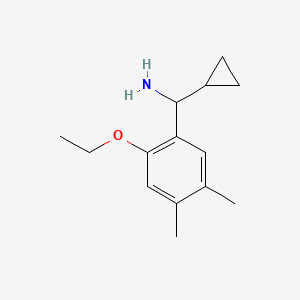
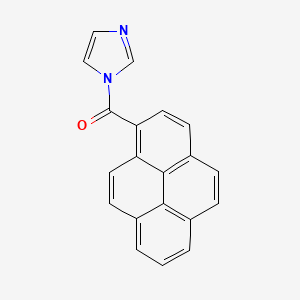

![Diethyl [4-(cyclopropanecarbonyl)phenyl]phosphonate](/img/structure/B12578103.png)
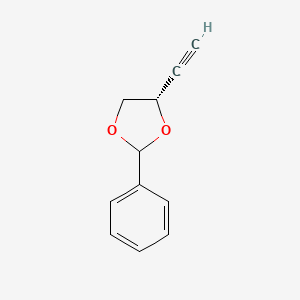
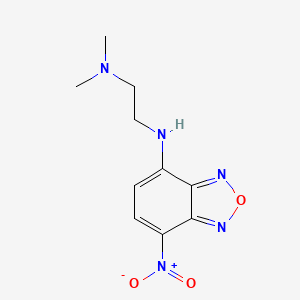
![{5-[4-(Thiophen-2-YL)butyl]thiophen-2-YL}methanethiol](/img/structure/B12578121.png)
![7a-Methoxytetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-3-one](/img/structure/B12578129.png)
